Benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method utilizes enaminonitriles and benzohydrazides under microwave conditions to yield the target compound efficiently . The process is scalable and demonstrates good functional group tolerance, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound’s ability to bind to microtubules suggests its potential as a microtubule-destabilizing agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against various cancer cell lines.
Uniqueness
Benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of structural features, which confer distinct biological activities. Its benzyl and dimethoxyphenyl groups contribute to its specificity and potency as a pharmacological agent.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
benzyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O4/c1-14-19(21(27)30-12-15-7-5-4-6-8-15)20(26-22(25-14)23-13-24-26)17-10-9-16(28-2)11-18(17)29-3/h4-11,13,20H,12H2,1-3H3,(H,23,24,25) |
InChI Key |
YUQXHZDGNRUPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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